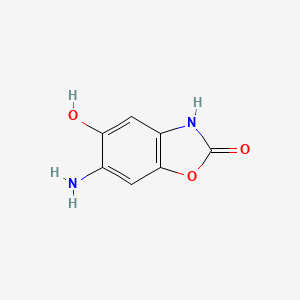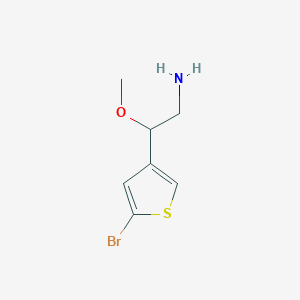
6-Amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound with the molecular formula C7H6N2O3 It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with urea or its derivatives under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 80-100°C to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as p-toluenesulfonic acid or other acidic catalysts can be used to enhance the reaction rate and selectivity. The product is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 6-amino-5-oxo-2,3-dihydro-1,3-benzoxazol-2-one.
Reduction: Formation of 6-amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-amine.
Substitution: Formation of various substituted benzoxazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
6-Amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s hydroxyl and amino groups play crucial roles in forming hydrogen bonds and other interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: The parent compound, lacking the amino and hydroxyl substitutions.
2-Aminophenol: A precursor in the synthesis of 6-Amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one.
6-Amino-2,3-dihydro-1,3-benzoxazol-2-one: A similar compound without the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its analogs.
Eigenschaften
Molekularformel |
C7H6N2O3 |
|---|---|
Molekulargewicht |
166.13 g/mol |
IUPAC-Name |
6-amino-5-hydroxy-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H6N2O3/c8-3-1-6-4(2-5(3)10)9-7(11)12-6/h1-2,10H,8H2,(H,9,11) |
InChI-Schlüssel |
JCJBVVYNDZPEBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=C1OC(=O)N2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13082217.png)
![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)




![2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B13082261.png)

![4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine dihydrobromide](/img/structure/B13082266.png)

![1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13082274.png)
